

Benzyl 3-formylpyrrolidine-1-carboxylate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 3-formylpyrrolidine-1-carboxylate*

Cat. No.: B1275099

[Get Quote](#)

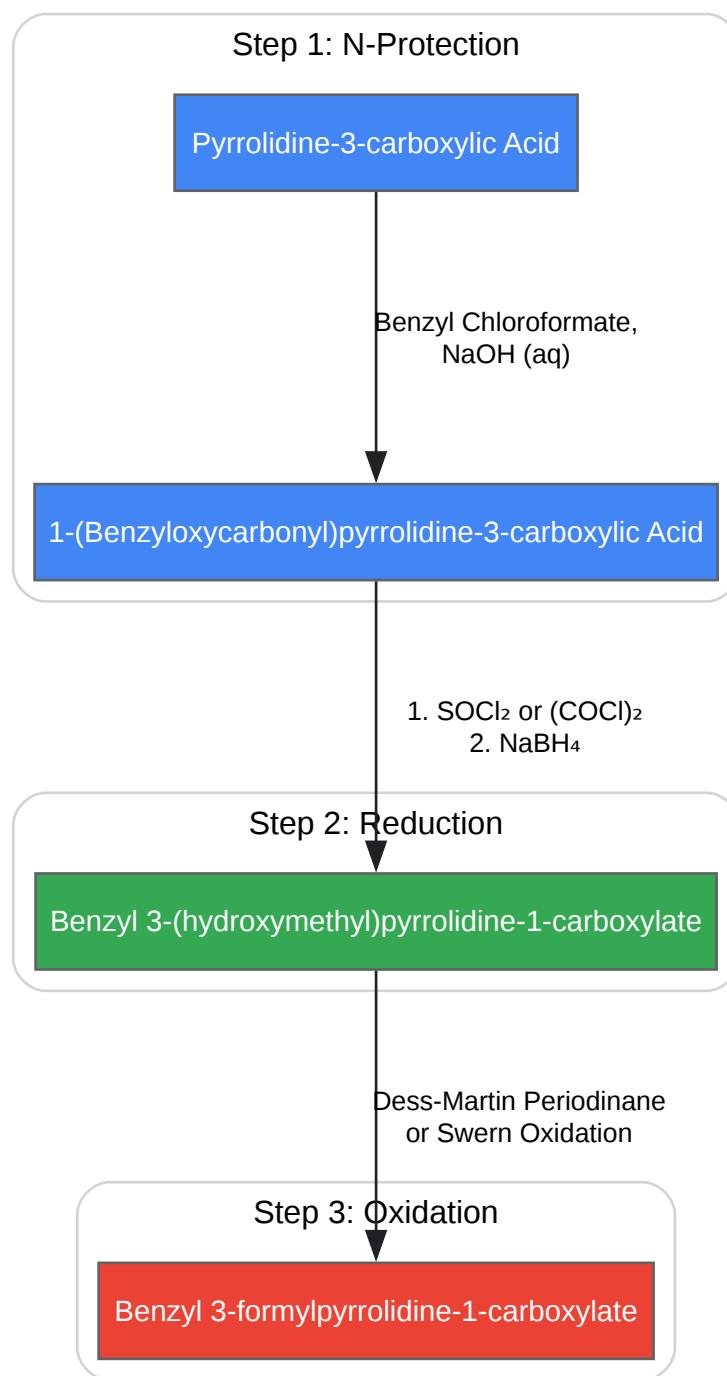
In-Depth Technical Guide: Benzyl 3-formylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and key experimental protocols for **Benzyl 3-formylpyrrolidine-1-carboxylate**, a valuable intermediate in medicinal chemistry and drug discovery.

Core Molecular Data

Benzyl 3-formylpyrrolidine-1-carboxylate is a functionalized pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, while the formyl group at the 3-position provides a reactive handle for further chemical modifications. The key quantitative data for this compound are summarized in the table below.


Property	Value	References
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[1][2]
Molecular Weight	233.27 g/mol	[1]
Alternate Molecular Weight	233.26 g/mol	[2][3][4]

Synthetic Workflow

The synthesis of **Benzyl 3-formylpyrrolidine-1-carboxylate** is typically achieved through a three-step process starting from pyrrolidine-3-carboxylic acid. This synthetic route involves:

- N-Protection: The pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group.
- Reduction: The carboxylic acid moiety is reduced to a primary alcohol.
- Oxidation: The resulting alcohol is selectively oxidized to the desired aldehyde.

The following diagram illustrates this synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Step 1: Synthesis of 1-(Benzylloxycarbonyl)pyrrolidine-3-carboxylic Acid

This procedure outlines the protection of the pyrrolidine nitrogen with a benzylloxycarbonyl (Cbz) group.

Materials:

- Pyrrolidine-3-carboxylic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a reaction vessel, and cool the mixture in an ice bath.
- While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid.

Step 2: Synthesis of **Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate**

This step involves the reduction of the carboxylic acid to a primary alcohol. A common method is the reduction of an in-situ formed mixed anhydride or acid chloride with sodium borohydride.

Materials:

- 1-(Benzylloxycarbonyl)pyrrolidine-3-carboxylic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Sodium borohydride (NaBH_4)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Water
- Ethyl acetate
- Brine

Procedure:

- Dissolve 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF.
- Cool the solution to 0 °C and slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to form the acid chloride in situ.

- In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 equivalents) in anhydrous THF and cool to 0 °C.
- Slowly add the freshly prepared acid chloride solution to the sodium borohydride suspension, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 3: Synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate

This final step is the selective oxidation of the primary alcohol to the aldehyde. A mild oxidation, such as the Dess-Martin periodinane oxidation, is employed to prevent over-oxidation to the carboxylic acid.

Materials:

- Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution

- Diethyl ether
- Brine

Procedure:

- Dissolve benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a dry reaction flask.
- Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
- Stir the reaction mixture for 1-3 hours, monitoring its completion by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
- Stir vigorously until the layers are clear.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Benzyl 3-formylpyrrolidine-1-carboxylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275099#benzyl-3-formylpyrrolidine-1-carboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com